molecular formula C12H12N2O B3318409 2-(3-Aminophenoxy)aniline CAS No. 99739-88-5

2-(3-Aminophenoxy)aniline

Cat. No.: B3318409
CAS No.: 99739-88-5
M. Wt: 200.24 g/mol
InChI Key: RONZMCPXGUADIF-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where an amino group is attached to the benzene ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-nitrophenol with 2-chloroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate nitro compound, which is then reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reduction step is often carried out in hydrogenation reactors equipped with catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro intermediates can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.

    Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Scientific Research Applications

2-(3-Aminophenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminophenoxy)aniline involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form high-performance polymers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)-2,6-dimethylaniline: Another derivative of aniline with similar applications in polymer chemistry.

    3-(3-Aminophenoxy)aniline: A closely related compound with slight structural differences.

Uniqueness

2-(3-Aminophenoxy)aniline is unique due to its specific ether linkage and the position of the amino group, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in high-performance polymers and optoelectronic materials .

Properties

IUPAC Name

2-(3-aminophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZMCPXGUADIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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